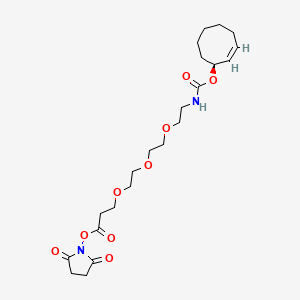
(S,E)-TCO2-PEG3-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,E)-TCO2-PEG3-NHS ester is a chemical compound widely used in bioconjugation and click chemistry. It contains a trans-cyclooctene (TCO) group, a polyethylene glycol (PEG) linker, and an N-hydroxysuccinimide (NHS) ester. The TCO group is known for its rapid and selective reaction with tetrazine-containing molecules through an inverse electron demand Diels-Alder reaction, making it a valuable tool in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S,E)-TCO2-PEG3-NHS ester typically involves the following steps:
Formation of TCO Group: The trans-cyclooctene group is synthesized through the isomerization of cis-cyclooctene using a suitable catalyst.
PEG Linker Attachment: The polyethylene glycol linker is attached to the TCO group through a nucleophilic substitution reaction.
NHS Ester Formation: The final step involves the activation of the carboxyl group with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the NHS ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality control.
Chemical Reactions Analysis
Types of Reactions: (S,E)-TCO2-PEG3-NHS ester primarily undergoes the following reactions:
Inverse Electron Demand Diels-Alder Reaction: The TCO group reacts with tetrazine-containing molecules to form stable adducts.
Nucleophilic Substitution: The NHS ester reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions:
Tetrazine-containing molecules: Used in the inverse electron demand Diels-Alder reaction.
Primary amines: React with the NHS ester under mild conditions (pH 7-9) to form amide bonds.
Major Products:
Tetrazine-TCO Adducts: Formed from the reaction of the TCO group with tetrazine.
Amide Bonds: Formed from the reaction of the NHS ester with primary amines.
Scientific Research Applications
(S,E)-TCO2-PEG3-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the rapid and selective conjugation of biomolecules.
Biology: Employed in the labeling and tracking of proteins, nucleic acids, and other biomolecules.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic imaging agents.
Industry: Applied in the synthesis of functionalized polymers and materials for various industrial applications.
Mechanism of Action
The mechanism of action of (S,E)-TCO2-PEG3-NHS ester involves the following steps:
TCO Group Reaction: The TCO group undergoes an inverse electron demand Diels-Alder reaction with tetrazine-containing molecules, forming a stable covalent bond.
NHS Ester Reaction: The NHS ester reacts with primary amines to form stable amide bonds, facilitating the conjugation of biomolecules.
Molecular Targets and Pathways:
TCO Group: Targets tetrazine-containing molecules through the inverse electron demand Diels-Alder reaction.
NHS Ester: Targets primary amines to form amide bonds.
Comparison with Similar Compounds
(S,E)-TCO-NHS Ester: Contains a TCO group and an NHS ester but lacks the PEG linker.
TCO-PEG4-NHS Ester: Similar structure with a longer PEG linker.
TCO-PEG2-NHS Ester: Similar structure with a shorter PEG linker.
Uniqueness: (S,E)-TCO2-PEG3-NHS ester is unique due to its optimal PEG linker length, which provides a balance between solubility and flexibility, making it highly effective for bioconjugation and click chemistry applications.
Properties
Molecular Formula |
C22H34N2O9 |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[[(1S,2E)-cyclooct-2-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C22H34N2O9/c25-19-8-9-20(26)24(19)33-21(27)10-12-29-14-16-31-17-15-30-13-11-23-22(28)32-18-6-4-2-1-3-5-7-18/h4,6,18H,1-3,5,7-17H2,(H,23,28)/b6-4+/t18-/m1/s1 |
InChI Key |
DLQRFZZNQPWMQC-MJICGBHWSA-N |
Isomeric SMILES |
C1CC/C=C/[C@H](CC1)OC(=O)NCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Canonical SMILES |
C1CCC=CC(CC1)OC(=O)NCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















